Cas no 35623-11-1 (3-(Methylamino)sulphonylbenzoic Acid)

3-(Methylamino)sulphonylbenzoic Acid 化学的及び物理的性質
名前と識別子
-
- 3-(N-Methylsulfamoyl)benzoic acid
- 3-[(Methylamino)sulphonyl]benzoic Acid
- 3-(methylsulfamoyl)benzoic acid
- 3-[(Methylamino)sulfonyl]benzenecarboxylic acid
- 3-[(methylamino)sulfonyl]benzoic acid
- Benzoic acid,3-[(methylamino)sulfonyl]-
- 3-methylsulfamoyl-benzoic acid
- 4-[(methylamino)sulfonyl]-2-biphenylcarboxylic acid
- 3-Methylsulfamoylbenzoic acid
- NSC 74787
- Benzoic acid, 3-[(methylamino)sulfonyl]-
- NSC74787
- PubChem20090
- Oprea1_641871
- 3-(Methylsulphamoyl)benzoic acid
- UTZKLODUDPSLBT-UHFFFAOYSA-N
- HMS1755L18
- SBB095105
- BBL029755
- STK9
- 35623-11-1
- AMY20240
- DTXSID70291307
- 3-AMINO-4-(CYCLOHEXYLAMINO)BENZOICACIDMETHYLESTER
- BB 0237865
- SY003085
- EN300-00533
- A874566
- MFCD02707876
- 3-[(Methylamino)sulphonyl]benzoicAcid
- AKOS000114987
- J-510920
- LB-0716
- SB79194
- FT-0681181
- NSC-74787
- Z53038386
- SCHEMBL35539
- CS-0150988
- STK982293
- XH1203
- 3-(Methylamino)sulphonylbenzoic Acid
-
- MDL: MFCD02707876
- インチ: 1S/C8H9NO4S/c1-9-14(12,13)7-4-2-3-6(5-7)8(10)11/h2-5,9H,1H3,(H,10,11)
- InChIKey: UTZKLODUDPSLBT-UHFFFAOYSA-N
- SMILES: S(C1=C([H])C([H])=C([H])C(C(=O)O[H])=C1[H])(N([H])C([H])([H])[H])(=O)=O
計算された属性
- 精确分子量: 215.02500
- 同位素质量: 215.025
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 306
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.4
- トポロジー分子極性表面積: 91.8
じっけんとくせい
- Color/Form: No data avaiable
- 密度みつど: 1.410±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 217-218 ºC
- Boiling Point: 428.2 ℃ at 760 mmHg
- フラッシュポイント: 212.7℃
- Solubility: 微溶性(9.7 g/l)(25ºC)、
- PSA: 91.85000
- LogP: 1.76460
- じょうきあつ: 0.0±0.7 mmHg at 25°C
3-(Methylamino)sulphonylbenzoic Acid Security Information
- Signal Word:Warning
- 危害声明: H315 (100%) H319 (100%) H335 (100%)
- Warning Statement: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H315 (100%) H319 (100%) H335 (100%)
-
危険物標識:
- HazardClass:IRRITANT
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(Methylamino)sulphonylbenzoic Acid 税関データ
- 税関コード:2935009090
- 税関データ:
中国税関コード:
2935009090概要:
2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%
申告要素:
製品名, 成分含有量、
要約:
2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%
3-(Methylamino)sulphonylbenzoic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1221628-25g |
3-[(Methylamino)sulphonyl]benzoic Acid |
35623-11-1 | 97% | 25g |
¥2902.00 | 2024-05-17 | |
Ambeed | A902109-1g |
3-[(Methylamino)sulphonyl]benzoic Acid |
35623-11-1 | 97% | 1g |
$30.0 | 2025-02-24 | |
Fluorochem | 218272-1g |
3-(N-Methylsulfamoyl)benzoic acid |
35623-11-1 | 95% | 1g |
£22.00 | 2022-03-01 | |
Alichem | A019094909-5g |
3-(N-Methylsulfamoyl)benzoic acid |
35623-11-1 | 97% | 5g |
$207.76 | 2023-09-02 | |
Fluorochem | 218272-5g |
3-(N-Methylsulfamoyl)benzoic acid |
35623-11-1 | 95% | 5g |
£95.00 | 2022-03-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 047937-1g |
3-(Methylamino)sulphonylbenzoic Acid |
35623-11-1 | >95% | 1g |
957.0CNY | 2021-07-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 047937-5g |
3-(Methylamino)sulphonylbenzoic Acid |
35623-11-1 | >95% | 5g |
2014.0CNY | 2021-07-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M75540-1g |
3-(N-Methylsulfamoyl)benzoic acid |
35623-11-1 | 1g |
¥576.0 | 2021-09-04 | ||
Apollo Scientific | OR14836-1g |
3-(Methylsulphamoyl)benzoic acid |
35623-11-1 | 1g |
£45.00 | 2025-02-19 | ||
eNovation Chemicals LLC | D687186-5g |
3-[(Methylamino)sulphonyl]benzoic Acid |
35623-11-1 | >97% | 5g |
$135 | 2024-07-20 |
3-(Methylamino)sulphonylbenzoic Acid 関連文献
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
3-(Methylamino)sulphonylbenzoic Acidに関する追加情報
3-(Methylamino)sulphonylbenzoic Acid (CAS No. 35623-11-1): A Comprehensive Overview
3-(Methylamino)sulphonylbenzoic Acid, identified by its Chemical Abstracts Service (CAS) number 35623-11-1, is a significant compound in the realm of chemical and pharmaceutical research. This compound, characterized by its methylamino and sulphonyl functional groups attached to a benzoic acid backbone, has garnered considerable attention due to its versatile applications and potential in various biochemical pathways.
The molecular structure of 3-(Methylamino)sulphonylbenzoic Acid encompasses a benzoic acid ring substituted with a sulphonyl group at the 3-position and a methylamino group at the 4-position. This unique arrangement imparts distinct chemical properties, making it a valuable candidate for synthetic chemistry and drug development. The presence of both electron-withdrawing and electron-donating groups enhances its reactivity, enabling diverse functionalization strategies that are pivotal in medicinal chemistry.
In recent years, 3-(Methylamino)sulphonylbenzoic Acid has been extensively studied for its potential role in modulating various biological processes. Research has highlighted its significance in the development of novel therapeutic agents, particularly in the treatment of inflammatory and neurological disorders. The compound's ability to interact with multiple biological targets has opened new avenues for drug discovery, leveraging its dual functionality to achieve synergistic effects.
One of the most compelling aspects of 3-(Methylamino)sulphonylbenzoic Acid is its incorporation into synthetic pathways that yield bioactive molecules. Its sulphonyl group serves as a key intermediate in the synthesis of sulfonamide derivatives, which are well-known for their antimicrobial and anti-inflammatory properties. Additionally, the methylamino moiety allows for further derivatization, enabling the creation of complex molecules with enhanced pharmacological profiles.
The pharmaceutical industry has been particularly interested in exploring the therapeutic potential of 3-(Methylamino)sulphonylbenzoic Acid derivatives. Studies have demonstrated that modifications to this core structure can lead to compounds with improved solubility, bioavailability, and target specificity. For instance, researchers have investigated its role in developing kinase inhibitors, which are crucial in treating cancers and other chronic diseases. The compound's ability to inhibit specific enzymatic pathways makes it a promising scaffold for designing next-generation therapeutics.
Moreover, 3-(Methylamino)sulphonylbenzoic Acid has found applications beyond drug development. In agrochemical research, it serves as a precursor for synthesizing herbicides and pesticides that exhibit high efficacy while minimizing environmental impact. Its structural features allow for the creation of compounds that can selectively target unwanted vegetation without harming beneficial crops or soil microorganisms.
The chemical synthesis of 3-(Methylamino)sulphonylbenzoic Acid involves multi-step reactions that highlight its versatility as a building block. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that researchers have access to high-quality material for their studies. Techniques such as palladium-catalyzed cross-coupling reactions and enzymatic modifications have further refined the synthesis process, making it more efficient and scalable.
Recent advancements in computational chemistry have also contributed to the understanding of 3-(Methylamino)sulphonylbenzoic Acid's properties. Molecular modeling studies have provided insights into its interactions with biological targets, aiding in the design of more effective derivatives. These computational approaches complement experimental work by predicting binding affinities and metabolic stability, thereby accelerating the drug discovery pipeline.
The environmental impact of 3-(Methylamino)sulmonybenzoic Acid is another area of interest. Efforts have been made to develop sustainable synthetic routes that minimize waste and reduce energy consumption. Green chemistry principles have been applied to optimize processes, ensuring that production methods align with global sustainability goals. This focus on eco-friendly practices underscores the compound's role not only as a scientific tool but also as an environmentally responsible chemical entity.
In conclusion, 3-(Methylamino)sulmonybenzoic Acid (CAS No. 35623-11-1) is a multifaceted compound with significant implications in pharmaceuticals, agrochemicals, and synthetic chemistry. Its unique structural features enable diverse applications, making it a valuable asset in both academic research and industrial settings. As scientific understanding continues to evolve, this compound is poised to play an even greater role in shaping future advancements across multiple disciplines.
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